Product packaging for 1,1-Diethoxy-2-methylpentane(Cat. No.:CAS No. 72184-91-9)

1,1-Diethoxy-2-methylpentane

Cat. No.: B14455762
CAS No.: 72184-91-9
M. Wt: 174.28 g/mol
InChI Key: BWZNJMVOWVKWOO-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-methylpentane is a member of the acetal class of organic compounds . Acetals are characterized by a central carbon atom bonded to two alkoxy groups and are commonly employed in organic synthesis for the protection of carbonyl groups in aldehydes and ketones . This functionality makes them valuable synthetic intermediates, allowing for selective reactions elsewhere in a complex molecule before the carbonyl group is regenerated. Beyond synthetic applications, structurally similar acetals are extensively used in the flavor and fragrance industries as solvents and carriers for aroma compounds . For instance, the related compound 1,1-diethoxy-2-methylpropane is identified as a natural constituent in certain bell peppers, acting as a potential biomarker for consumption . The mechanism of action of acetals in these roles often involves their controlled hydrolysis, releasing the parent aldehyde under specific acidic conditions, which can contribute to fragrance profiles or serve as a delivery mechanism in chemical reactions . As a high-purity chemical, this compound is presented for research applications in chemical synthesis, fragrance development, and material science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in personal consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B14455762 1,1-Diethoxy-2-methylpentane CAS No. 72184-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72184-91-9

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1,1-diethoxy-2-methylpentane

InChI

InChI=1S/C10H22O2/c1-5-8-9(4)10(11-6-2)12-7-3/h9-10H,5-8H2,1-4H3

InChI Key

BWZNJMVOWVKWOO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(OCC)OCC

Origin of Product

United States

Advanced Applications of 1,1 Diethoxy 2 Methylpentane in Complex Organic Synthesis

1,1-Diethoxy-2-methylpentane as a Masked Aldehyde Equivalent in Retrosynthetic Analysis

In the realm of retrosynthetic analysis, the protection of reactive functional groups is a cornerstone strategy. Aldehydes, being highly susceptible to a variety of transformations including oxidation, reduction, and nucleophilic attack, often require protection. This compound serves as a quintessential "masked aldehyde" or protecting group for 2-methylpentanal (B94375). foodb.canih.gov

The formation of this acetal (B89532) from 2-methylpentanal and ethanol (B145695) renders the electrophilic carbonyl carbon unreactive towards many reagents. This protection strategy is crucial in multistep syntheses where a planned transformation might otherwise be compromised by the presence of a free aldehyde. For instance, in a sequence requiring the use of a strong nucleophile or a reducing agent not meant to affect the aldehyde, converting it to this compound effectively shields it. The robust nature of the acetal linkage under neutral or basic conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protective group.

Table 1: Retrosynthetic Disconnection of this compound

Protected MoleculeRetronSynthetic Equivalent
This compoundAcetal2-Methylpentanal

This table illustrates the fundamental retrosynthetic step where the acetal functionality points back to the parent aldehyde, 2-methylpentanal.

Utilization of this compound and its Chiral Derivatives as Synthons in Asymmetric Synthesis

The true synthetic prowess of acetals like this compound is unveiled in the domain of asymmetric synthesis, where the creation of specific stereoisomers is paramount. By employing chiral auxiliaries or catalysts, acetals become powerful tools for inducing stereoselectivity.

Enantioselective Construction of Chiral Quaternary Carbon Centers

The construction of chiral quaternary carbon centers, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. acs.orgethz.chbohrium.comnih.govnii.ac.jp While direct examples involving this compound are not extensively documented, the principles of using acetals in such constructions are well-established. Acetal-derived nucleophiles, such as silyl (B83357) ketene (B1206846) acetals, can be used in catalytic enantioselective reactions to create these complex stereocenters. acs.org For instance, a chiral Lewis acid could potentially coordinate to one of the ethoxy groups of a derivative of this compound, directing the approach of an electrophile to create a new stereocenter adjacent to the acetal-bearing carbon.

Applications in Asymmetric Desymmetrization of Meso-Diols

Asymmetric desymmetrization of prochiral meso-diols is an elegant strategy for generating chiral building blocks. acs.orgthieme-connect.comresearchgate.netnih.gov In this context, a meso-diol can be reacted with an aldehyde like 2-methylpentanal to form a prochiral acetal. The subsequent enantioselective ring-cleavage of this acetal, mediated by a chiral Lewis acid, can differentiate between the two enantiotopic oxygen atoms of the original diol. acs.orgnih.gov This process effectively transfers the chirality from the catalyst to the substrate, yielding an enantiomerically enriched product. While specific studies with this compound are scarce, the methodology is broadly applicable to acetals derived from various aldehydes. thieme-connect.comic.ac.uk

Table 2: Conceptual Asymmetric Desymmetrization using a 2-Methylpentanal Acetal

Starting MaterialReagent/CatalystKey TransformationProduct Type
Meso-1,3-diol + 2-MethylpentanalChiral Lewis AcidEnantioselective acetal cleavageChiral mono-protected diol

Development of Optically Active Secondary Alcohols via Chiral Acetal Intermediates

The synthesis of optically active secondary alcohols is a fundamental transformation in organic chemistry. jst.go.jpnih.gov Chiral acetals, including those conceptually derived from 2-methylpentanal and a chiral diol, serve as excellent precursors. jst.go.jpacs.orgacs.org The reaction of such a chiral acetal with a nucleophile, often in the presence of a Lewis acid, can proceed with high diastereoselectivity. The chiral environment established by the diol auxiliary directs the nucleophilic attack to one face of the oxocarbenium ion intermediate formed upon cleavage of one of the C-O bonds. Subsequent removal of the chiral auxiliary reveals the optically active secondary alcohol. This approach has been widely used in the synthesis of natural products. jst.go.jp

Role of this compound in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. Acetal-derived intermediates can participate in such sequences. For example, under acidic conditions, this compound can generate an oxocarbenium ion that can be trapped by a nucleophile. If this process is part of a cascade involving other components, it constitutes an MCR. While specific MCRs involving this compound are not prominent in the literature, the reactivity profile of acetals makes them suitable candidates for the design of novel MCRs.

Integration of this compound Units in the Total Synthesis of Natural Products

The total synthesis of natural products often requires the use of protecting groups and stereodirecting auxiliaries, roles that can be fulfilled by acetal functionalities. sci-hub.sechemrxiv.org The 2-methylpentyl moiety, which is part of this compound, is found in some natural products. In a hypothetical total synthesis, this compound could be used to introduce this fragment or to protect a 2-methylpentanal group present in a synthetic intermediate. The principles of asymmetric synthesis outlined above, particularly the use of chiral acetals for stereocontrol, are frequently applied in the construction of complex natural product skeletons. jst.go.jpacs.org

Engineering Polymeric Materials with Cleavable Acetal Bonds, exemplified by Polyol Synthesis for Recyclable Polyurethanes

The integration of chemically cleavable bonds into polymer backbones represents a significant advancement in the design of sustainable and recyclable materials. Among these, acetal linkages have garnered considerable attention due to their stability under neutral and basic conditions, coupled with their susceptibility to cleavage under mild acidic conditions. acs.orgrsc.org This characteristic allows for the targeted depolymerization of materials, facilitating the recovery of monomeric or oligomeric precursors for closed-loop recycling. nih.govnih.gov A notable application of this strategy is in the synthesis of recyclable polyurethanes (PUs), a versatile class of polymers used in a wide range of applications. european-coatings.comacs.org

The synthesis of polyols containing acetal groups is a key step in producing these recyclable PUs. nih.gov These acetal-containing polyols (APs) can be synthesized through the polycondensation of an aldehyde with a diol, often facilitated by a heterogeneous acid catalyst. nih.goveuropean-coatings.comresearchgate.net This approach is scalable and aligns with green chemistry principles by often being solvent-free and allowing for catalyst reuse. nih.govacs.org The structure of the aldehyde and diol used can be varied to tune the properties of the resulting polyol and, consequently, the final polyurethane material. nih.govacs.org

A specific example of this approach is the synthesis of an apolar acetal-containing polyol (AP2) from 2-methylpentanal and 1,6-hexanediol. acs.org While the specific compound This compound is the simple diethyl acetal of 2-methylpentanal, the synthesis of the polyol involves a polycondensation reaction where the aldehyde reacts with a diol to form a polymer chain with repeating acetal units. This polyol, with its apolar aliphatic chains derived from 2-methylpentanal, can then be used to create hydrophobic polyurethanes with unique properties. acs.org

Detailed Research Findings

Recent research has demonstrated the successful synthesis of an apolar acetal-containing polyol (AP2) through the polycondensation of 2-methylpentanal and 1,6-hexanediol. acs.org The reaction is catalyzed by an aluminum-based metal-organic framework heterogeneous acid catalyst (A-520) at elevated temperatures. acs.org The resulting polyol (AP2) has a molecular weight of approximately 1000 g/mol . acs.org

This polyol was subsequently used to synthesize a polyurethane (PU2) by reacting it with 4,4′-methylene diphenyl diisocyanate (4,4′-MDI). acs.org The resulting PU2 material exhibited notable properties, including a low glass transition temperature (Tg) of approximately -53 °C and a thermal decomposition temperature (Td5%) of 251 °C. acs.org These characteristics make it suitable for applications requiring flexibility at low temperatures. acs.org

A key feature of PU2 is its recyclability, which was demonstrated through acid-catalyzed hydrolysis. acs.org Under mild acidic conditions (0.3 M HCl), the acetal bonds in the polymer backbone were cleaved, leading to the depolymerization of the polyurethane. acs.org This process successfully recovered the original monomers, 2-methylpentanal and 1,6-hexanediol, with a high yield for the recovered 2-methylpentanal (34.7% after extraction and distillation). acs.org The ability to recover the constituent monomers in a pure form is crucial for a closed-loop recycling system, where they can be reused to synthesize new polyols and polyurethanes with properties identical to the original material. nih.govnih.govacs.org

The incorporation of the apolar side chains from 2-methylpentanal also imparts hydrophobicity to the polyurethane, which is advantageous for applications such as coatings. acs.org This research highlights the potential of using aldehydes like 2-methylpentanal to create functional, high-performance, and recyclable polymeric materials. acs.orgrsc.org

Interactive Data Table: Synthesis and Properties of Recyclable Polyurethane from 2-Methylpentanal-based Polyol

ParameterValue/DescriptionReference
Polyol Synthesis
Aldehyde Monomer2-Methylpentanal acs.org
Diol Monomer1,6-Hexanediol acs.org
CatalystAluminum-based Metal-Organic Framework (A-520) acs.org
Resulting PolyolApolar Acetal-containing Polyol (AP2) acs.org
Molecular Weight of Polyol~1000 g/mol acs.org
Polyurethane Synthesis
Polyol ComponentAP2 acs.org
Isocyanate Component4,4′-Methylene diphenyl diisocyanate (4,4′-MDI) acs.org
Resulting PolyurethanePU2 acs.org
Polyurethane Properties
Glass Transition Temp. (Tg)-53 °C acs.org
Thermal Decomposition Temp. (Td5%)251 °C acs.org
Recycling
Depolymerization Condition0.3 M HCl (mild acidic hydrolysis) acs.org
Recovered Monomers2-Methylpentanal, 1,6-Hexanediol acs.org
Yield of Recovered 2-Methylpentanal34.7% acs.org

Computational and Theoretical Studies of 1,1 Diethoxy 2 Methylpentane Analogs and Acetal Systems

Quantum Mechanical (Ab Initio) Investigations of Acetal (B89532) Structures and Energetics

Quantum mechanical calculations, specifically ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules. These "from the beginning" calculations solve the Schrödinger equation without empirical parameters, providing a detailed picture of molecular properties.

For acetal systems, ab initio investigations have been crucial in elucidating conformational preferences and the influence of stereoelectronic effects. cdnsciencepub.comcdnsciencepub.com For instance, calculations can determine the relative energies of different staggered conformations around the C-O bonds, revealing the stabilizing interactions that dictate the most populated geometries. Studies on simple acetals have provided a theoretical basis for understanding concepts like the anomeric effect, where an electronegative substituent at the anomeric carbon (the central carbon of the acetal) prefers an axial orientation due to stabilizing orbital interactions. cdnsciencepub.comcdnsciencepub.com

In the context of 1,1-diethoxy-2-methylpentane analogs, ab initio methods can be used to model the geometric parameters (bond lengths, bond angles, and dihedral angles) of the ground state. These calculations can also predict the molecule's total electronic energy, providing a foundation for understanding its stability and reactivity. For example, a study on the acetalization of 2-chlorobenzaldehyde (B119727) used ab initio calculations with a 6-31G* basis set to determine the energies of the reactants, intermediates, and products. unimed.ac.id

Table 1: Representative Ab Initio Calculated Energies for Acetalization

SpeciesMethod/Basis SetCalculated Energy (kJ/mol)
2-ChlorobenzaldehydeAb initio/6-31G0 (Reference)
Hemiacetal IntermediateAb initio/6-31G536.85 unimed.ac.id
Acetal ProductAb initio/6-31G*20.92 unimed.ac.id

This table illustrates the relative energies calculated for the species involved in an acetalization reaction, highlighting the high energy and instability of the hemiacetal intermediate.

Semi-Empirical Molecular Modeling for Reaction Pathway Elucidation (e.g., Hydrolysis Mechanisms)

While ab initio methods are highly accurate, their computational cost can be prohibitive for studying large molecules or complex reaction pathways. Semi-empirical molecular modeling offers a faster alternative by incorporating some experimentally derived parameters into the calculations. These methods are particularly useful for exploring reaction mechanisms, such as the hydrolysis of acetals. cdnsciencepub.comcdnsciencepub.com

The hydrolysis of acetals is a fundamental reaction that proceeds via a protonated intermediate. libretexts.orgwikipedia.org Semi-empirical methods, such as AM1, have been employed to map out the potential energy surface of this reaction, identifying the transition states and intermediates involved. cdnsciencepub.comcdnsciencepub.com These studies have shown that stereoelectronic effects play a powerful role in controlling the hydrolysis process. cdnsciencepub.comcdnsciencepub.com For example, the orientation of lone pairs on the oxygen atoms relative to the C-O bond being broken significantly influences the reaction rate. cdnsciencepub.com

Computational modeling of acetal hydrolysis often involves tracking the geometric changes as the reaction progresses from the protonated acetal to the oxocarbenium ion intermediate and finally to the products. cdnsciencepub.com The role of solvent molecules, particularly water, can also be incorporated into these models to provide a more realistic depiction of the reaction environment. ic.ac.uk

Theoretical Analysis of Transition State Geometries and Reaction Coordinates

A deep understanding of a chemical reaction requires characterizing its transition state—the highest energy point along the reaction coordinate. Theoretical analysis allows for the precise determination of transition state geometries, which are fleeting and cannot be directly observed experimentally.

For acetal hydrolysis, computational studies have revealed that the transition state often resembles the structure of the oxocarbenium ion intermediate, indicating a "late" transition state. cdnsciencepub.com This means that the C-O bond to the leaving group is significantly elongated in the transition state. The geometry of the transition state can also be influenced by the stereochemistry of the starting acetal. cdnsciencepub.com

The reaction coordinate represents the lowest energy path from reactants to products on the potential energy surface. By mapping this coordinate, chemists can visualize the entire transformation process. For instance, in the hydrolysis of a cyclic acetal, the reaction coordinate might involve a change in the ring conformation to accommodate the departure of the leaving group. cdnsciencepub.com Computational tools can trace this path, providing a step-by-step view of the molecular changes. acs.org

Table 2: Calculated Transition State Properties for Acetal Reactions

ReactionComputational MethodKey Feature of Transition StateActivation Barrier (kcal/mol)
Acetal HydrolysisAM1Elongated C-O bond, geometry close to oxocarbonium ion cdnsciencepub.com~1.0 (relative to protonated acetal) cdnsciencepub.com
Dimerization to AcetalB3LYP/6-31+G*Formation of a five-membered ring sci-hub.se~47 sci-hub.se

This table provides examples of how computational methods are used to characterize the transition states of reactions involving acetals, including key geometric features and calculated energy barriers.

Thermodynamic and Kinetic Parameter Prediction for Acetalization and Hydrolysis Equilibria

Computational chemistry can be a powerful tool for predicting the thermodynamic and kinetic parameters that govern chemical equilibria, such as those in acetalization and hydrolysis reactions. researchgate.net These predictions can help in optimizing reaction conditions and understanding the factors that favor product formation.

Thermodynamic parameters like the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of a reaction can be calculated from the computed energies of the reactants and products. su.ac.thacs.org A negative ΔG° indicates a spontaneous reaction under standard conditions. For acetal formation, the reaction is often driven by the removal of water, shifting the equilibrium towards the product side. wikipedia.org

Kinetic parameters, such as the activation energy (Ea), determine the rate of a reaction. Computational methods can estimate the activation energy by calculating the energy difference between the reactants and the transition state. su.ac.th This information is crucial for understanding how temperature and catalysts affect the reaction rate. Studies have shown that both thermodynamic and kinetic factors play a role in the outcomes of acetalization reactions. nih.gov

Computational Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are increasingly used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra and confirming chemical structures. nih.govarxiv.org For a compound like this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its identification and characterization.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. libretexts.org Quantum mechanical calculations can predict these chemical shifts with a reasonable degree of accuracy. acs.org For an acetal, the protons on the carbon adjacent to the two oxygens typically have a characteristic chemical shift. pressbooks.pub Computational models can also help in assigning complex splitting patterns arising from spin-spin coupling. researchgate.net

Table 3: Predicted Spectroscopic Data for a Generic Acetal

Spectroscopic TechniquePredicted FeatureTypical Range/Value
¹³C NMRAcetal Carbon (C(OR)₂)190 - 215 δ pressbooks.pub
¹H NMRAcetal Proton (H-C(OR)₂)~4.5 - 5.5 δ
IR SpectroscopyC-O Stretching1000 - 1200 cm⁻¹ pressbooks.pub

This table summarizes the characteristic spectroscopic features of acetals that can be predicted and utilized for structural confirmation.

Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation of 1,1 Diethoxy 2 Methylpentane Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules, including 1,1-Diethoxy-2-methylpentane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy of this compound is expected to provide key insights into its structure. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern reveals the number of neighboring protons. Protons on carbons adjacent to an ether oxygen are typically deshielded and appear at a downfield chemical shift, generally in the range of 3.4 to 4.5 ppm. libretexts.orgopenstax.orgoregonstate.edulibretexts.org

Based on the structure of this compound, the following proton signals can be predicted:

Acetal (B89532) Proton (CH(OEt)₂): A single proton on the carbon atom bonded to two oxygen atoms. This proton is expected to be the most deshielded and will likely appear as a doublet due to coupling with the proton on the adjacent chiral center.

Ethoxy Protons (-OCH₂CH₃): Two sets of signals for the two ethoxy groups. The methylene (B1212753) protons (-OCH₂-) will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet. Due to the chirality of the molecule, the two ethoxy groups may be diastereotopic, potentially leading to more complex spectra.

Methylpentane Backbone Protons: The protons of the 2-methylpentyl group will exhibit complex splitting patterns due to their proximity to the chiral center and each other. The methyl groups will likely appear as doublets or triplets, and the methylene and methine protons will show more complex multiplets.

Predicted ¹H NMR Data for this compound

Proton Group Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH(OEt)₂~4.5 - 5.0Doublet
-OCH₂CH₃~3.4 - 3.7Quartet
-OCH₂CH₃~1.1 - 1.3Triplet
-CH(CH₃)-~1.8 - 2.2Multiplet
-CH₂-~1.2 - 1.6Multiplet
-CH₃ (on backbone)~0.8 - 1.0Doublet / Triplet
-CH₃ (terminal)~0.8 - 1.0Triplet

¹³C NMR Spectroscopic Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with well-resolved peaks for each carbon atom. libretexts.orglibretexts.org

Key predicted signals in the ¹³C NMR spectrum of this compound include:

Acetal Carbon (>C(OEt)₂): This carbon is bonded to two oxygen atoms and is therefore significantly deshielded, with a predicted chemical shift in the range of 90-110 ppm. oregonstate.edu

Ethoxy Carbons (-OCH₂CH₃): The methylene carbons (-OCH₂-) are expected to resonate in the range of 50-80 ppm, while the methyl carbons (-CH₃) will appear at a higher field, around 15-20 ppm. libretexts.orgopenstax.org

Methylpentane Backbone Carbons: The carbons of the 2-methylpentyl group will have chemical shifts in the typical alkane region (10-50 ppm). oregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon Group Predicted Chemical Shift (ppm)
-C(OEt)₂90 - 110
-OCH₂CH₃60 - 70
-CH(CH₃)-30 - 40
-CH₂-20 - 30
-CH₃ (on backbone)10 - 20
-OCH₂CH₃15 - 20
-CH₃ (terminal)10 - 15

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the context of this compound, MS can be used to confirm its molecular weight and to identify products formed during its transformations.

The electron ionization (EI) mass spectrum of an acetal is often characterized by the absence of a prominent molecular ion peak due to the facile fragmentation of the parent ion. rsc.org The fragmentation of acetals is typically initiated by the loss of an alkoxy group to form a stable oxonium ion. rsc.orgwikipedia.org For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of an ethoxy radical (•OCH₂CH₃) to form a stable cation.

Loss of an alkene: Elimination of ethylene from the ethoxy groups.

Cleavage of the C-C bond adjacent to the acetal group.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
159[M - CH₃]⁺
145[M - C₂H₅]⁺
117[M - OC₂H₅]⁺
103[CH(OC₂H₅)₂]⁺
73[CH(OC₂H₅)]⁺
47[C₂H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. For this compound, the most prominent features in its IR and Raman spectra will be associated with the C-O and C-H bonds.

C-O Stretching: Ethers and acetals exhibit strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub The presence of two C-O bonds in the acetal group may lead to multiple strong bands in this region.

C-H Stretching and Bending: The spectrum will also be dominated by C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations at lower wavenumbers.

While IR spectroscopy is particularly useful for identifying polar functional groups, Raman spectroscopy can provide valuable information about the non-polar backbone of the molecule.

Advanced Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile compounds like this compound. GC can be used to separate the starting material from any impurities or reaction products, and the coupled MS provides identification of each separated component. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in cases where derivatization is not desirable, LC-MS can be employed. Reversed-phase HPLC can be used to separate the components of a reaction mixture, and the eluent can be directly analyzed by MS. Care must be taken, however, as the acidic conditions sometimes used in reversed-phase HPLC can cause hydrolysis of acetals. coresta.org

Both GC and LC can be used to monitor the progress of reactions involving this compound by taking aliquots of the reaction mixture at different time points and analyzing the relative concentrations of reactants and products. sfu.calibretexts.org

Spectroscopic Probes for Real-Time Mechanistic Studies

The elucidation of reaction mechanisms often requires the ability to observe the formation and decay of transient intermediates. While no specific studies on this compound were found, advanced spectroscopic techniques have been applied to study the mechanisms of acetal transformations in real-time. For instance, techniques such as ultrafast 2D NMR have been used to monitor the hydrolysis of acetals, allowing for the direct observation of short-lived hemiacetal intermediates. Such methods provide invaluable data for understanding the kinetics and mechanisms of these reactions.

Future Research Directions and Unexplored Reactivity of 1,1 Diethoxy 2 Methylpentane

Development of Highly Efficient and Sustainable Catalytic Systems for Acetal (B89532) Synthesis

The synthesis of acetals, including 1,1-diethoxy-2-methylpentane, traditionally relies on acid catalysis. Future research is geared towards developing more efficient and environmentally friendly catalytic systems.

Current Research Landscape: The synthesis of acetals and ketals often employs various catalysts to improve reaction yields and conditions. For instance, tungstosilicic acid supported on active carbon has demonstrated high catalytic activity in the synthesis of several acetals and ketals, with yields ranging from 56.7% to 87.9% under specific conditions. nih.gov Other research has explored the use of zeolites and acid ion-exchange resins. mdpi.com For example, in the reaction between acetaldehyde (B116499) and glycerol (B35011), Amberlyst-15 wet resin was found to be a suitable catalyst, achieving 70-80% conversion of glycerol. mdpi.com The development of green and sustainable catalysts is a key focus, emphasizing high selectivity, activity, and recyclability. scrivenerpublishing.com

Future Directions:

Heterogeneous Catalysts: Research into solid acid catalysts like modified zeolites ciac.jl.cn and supported heteropoly acids can lead to more sustainable processes due to their ease of separation and reusability. scrivenerpublishing.comresearchgate.net

Ionic Liquids: Acidic ionic liquids have shown promise in catalyzing acetalization reactions with high yields, offering a recyclable and efficient alternative to traditional acid catalysts. mdpi.comsnf.ch

Biocatalysis: The use of enzymes in organic synthesis represents an environmentally friendly approach that could be adapted for acetal formation. scrivenerpublishing.com

Exploration of Novel Reaction Pathways and Unexpected Reactivity Profiles of Branched Diethyl Acetals

Understanding the reactivity of branched diethyl acetals like this compound is crucial for expanding their synthetic utility.

Current Understanding of Acetal Reactivity: Acetals are generally stable under basic conditions but hydrolyze in acidic environments. nii.ac.jpmasterorganicchemistry.com Their reactions often involve the formation of an oxocarbenium ion intermediate. researchgate.netnih.gov The structure of the acetal, including branching, can influence the stability and subsequent reactions of this intermediate. For instance, substitution reactions of acyclic β-alkoxy acetals can proceed with high diastereoselectivity, influenced by the electrostatic stabilization of the oxocarbenium ion. nih.gov

Potential Unexplored Reactivity:

Nucleophilic Substitution: The stereochemical outcomes of nucleophilic substitution reactions on branched acetals are influenced by factors like the nature of the nucleophile and the substituents on the acetal. researchgate.netnih.gov Further investigation into these factors for this compound could reveal unique selectivity.

Rearrangement Reactions: The potential for rearrangement reactions involving the branched alkyl chain could lead to the formation of novel molecular skeletons.

Photochemical and Thermal Reactions: The use of triarylpyrylium salts as catalysts in photochemical and thermal allylations of acetals has been reported, suggesting that light or heat-induced reactions could unlock new pathways. rsc.org

Advancements in Asymmetric Catalysis for Enantioselective Acetal Transformations

The development of methods for the enantioselective transformation of acetals is a significant area of research, as it allows for the synthesis of chiral molecules.

State of Asymmetric Acetal Chemistry: Asymmetric catalysis has become a cornerstone of modern organic synthesis. nih.gov In the context of acetals, chiral phosphoric acids and their metal salts have proven to be effective catalysts in enantioselective transformations. acs.orgresearchgate.net For example, a catalytic enantioselective transacetalization has been developed using a chiral phosphoric acid catalyst. acs.org Furthermore, enantioselective synthesis of N,S-acetals has been achieved through oxidative Pummerer-type transformations using phase-transfer catalysis. nih.gov The field of asymmetric organocatalysis has seen significant growth, offering metal-free alternatives for creating chiral molecules. researchgate.netnih.govmdpi.com

Future Research Focus:

Chiral Brønsted Acids: Further development of chiral phosphoric acids and other Brønsted acids as catalysts for the asymmetric synthesis and transformation of branched acetals.

Organocatalysis: Exploring the use of chiral amines and other organocatalysts for cascade reactions involving this compound to create complex chiral structures in a single pot. researchgate.netdiva-portal.org

Electrosynthesis: The integration of electrochemistry with asymmetric catalysis offers a novel and sustainable approach for enantioselective transformations. mdpi.com

Interdisciplinary Applications in Advanced Materials Science Leveraging Acetal Functionality

The unique chemical properties of the acetal group make it a valuable component in the design of advanced materials.

Acetal Functionality in Materials: Polymers containing acetal linkages are of interest due to their potential for reprocessability, degradability, and recyclability. researchgate.net The presence of the acetal functional group can be used to create acid-sensitive materials. For example, polymer films with acetal side chains have been synthesized, which can be cleaved to produce aldehydes for further reactions. acs.org Cyclic acetals are being developed as biomaterials for applications in tissue engineering due to their biocompatibility and controlled degradation. nih.gov

Potential Applications for this compound Derivatives:

Recyclable Polymers: Incorporating structures derived from this compound into polymer backbones could lead to new types of chemically recyclable thermosets. whiterose.ac.uk

Biomaterials: The branched structure could influence the physical properties, such as mechanical strength and degradation rate, of acetal-based biomaterials. nih.gov

Functional Surfaces: The acetal group can be used to tether molecules to surfaces, with the potential for controlled release under acidic conditions.

Computational Design of Enhanced Reactivity and Selectivity in this compound Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, which can guide experimental work.

Computational Approaches in Organic Chemistry: Computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are used to investigate reaction mechanisms, predict selectivity, and understand the role of catalysts. escholarship.org These tools can elucidate the subtle interplay of steric and electronic effects that govern the outcomes of chemical reactions. For example, computational studies have been used to understand the stereoselectivity of acetal substitution reactions by examining the stability of oxocarbenium ion intermediates. researchgate.netnih.gov

Future Computational Studies on this compound:

Reaction Mechanism Elucidation: Using DFT to model the transition states of potential reactions of this compound to predict the most likely reaction pathways and product distributions.

Catalyst Design: Computationally screening potential catalysts to identify those that can enhance the reactivity and selectivity of transformations involving this branched acetal.

Predicting Physicochemical Properties: Employing quantitative structure-activity relationship (QSAR) models to predict properties of derivatives of this compound, which could guide the design of new fuels or materials. core.ac.uk

Q & A

Q. What ethical protocols apply to environmental discharge of synthetic byproducts?

  • Methodological Answer : Follow EPA guidelines for waste classification (e.g., UN 1265 for flammable liquids). Biodegradability assays (OECD 301) and LC-MS analysis ensure byproducts meet regulatory thresholds before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.